molecular formula C10H21NO3 B13552229 Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Cat. No.: B13552229
M. Wt: 203.28 g/mol
InChI Key: UCYNOVIYZCBYHM-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a chemical compound with the molecular formula C10H21NO3. It is a carbamate derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 2-hydroxy-2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as tetrahydrofuran or diethyl ether .

Another method involves the Curtius rearrangement of an acyl azide intermediate, which is formed by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11(6)7-10(4,5)13/h13H,7H2,1-6H3

InChI Key

UCYNOVIYZCBYHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)O

Origin of Product

United States

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